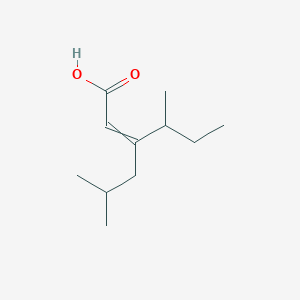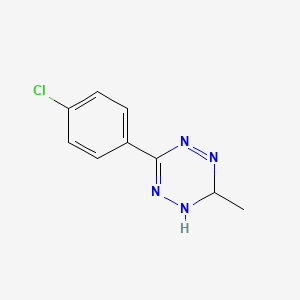![molecular formula C19H21NOS B14184473 1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one CAS No. 919083-34-4](/img/structure/B14184473.png)
1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one is an organic compound that features a phenyl group, a butenone moiety, and a sulfanyl-substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of acetophenone, formaldehyde, and an amine hydrochloride . The reaction conditions often require a basic medium and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms, potentially altering its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group and ketone moiety.
1-Phenylprop-2-en-1-one: A compound with a similar butenone structure.
Uniqueness
1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one is unique due to the presence of the sulfanyl-substituted aniline, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
919083-34-4 |
|---|---|
Formule moléculaire |
C19H21NOS |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-phenyl-3-(2-propan-2-ylsulfanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C19H21NOS/c1-14(2)22-19-12-8-7-11-17(19)20-15(3)13-18(21)16-9-5-4-6-10-16/h4-14,20H,1-3H3 |
Clé InChI |
GDMMTUFJIQHWOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


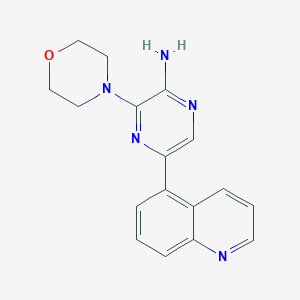
![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)

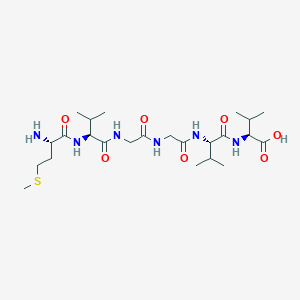
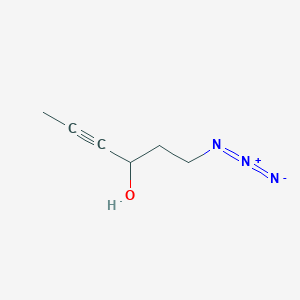
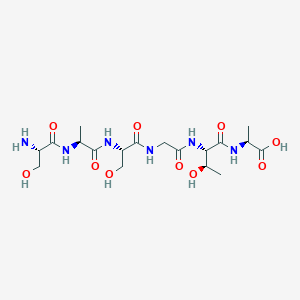
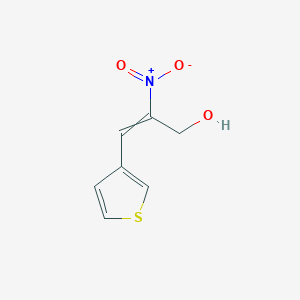
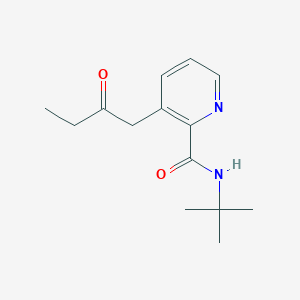
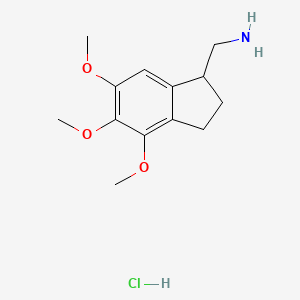
![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
